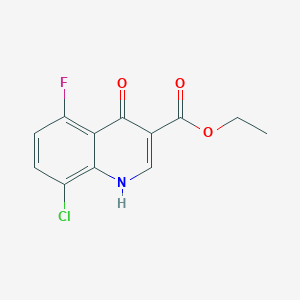
D-erythro-sphingosyl phosphoinositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-erythro-sphingosyl phosphoinositol: is a synthetic phosphosphingolipid with the empirical formula
C24H48NO10P
and a molecular weight of 541.61 g/mol . This compound is a derivative of sphingosine, a key component in the structure of sphingolipids, which are essential constituents of cell membranes. This compound plays a significant role in various biological processes, including cell signaling and membrane dynamics.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-sphingosyl phosphoinositol typically involves multiple steps, starting from sphingosine. One common method includes the phosphorylation of sphingosine followed by the attachment of an inositol group. The process can be summarized as follows:
Phosphorylation of Sphingosine: Sphingosine is first phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.
Attachment of Inositol: The phosphorylated sphingosine is then reacted with inositol under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
D-erythro-sphingosyl phosphoinositol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced sphingosyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Oxidized sphingosyl phosphoinositol derivatives
Reduction: Reduced sphingosyl phosphoinositol derivatives
Substitution: Substituted sphingosyl phosphoinositol derivatives
Applications De Recherche Scientifique
D-erythro-sphingosyl phosphoinositol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sphingolipids in various chemical reactions.
Biology: Plays a crucial role in cell signaling pathways, particularly in the regulation of cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Mécanisme D'action
The mechanism of action of D-erythro-sphingosyl phosphoinositol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors involved in various cellular processes.
Pathways Involved: The compound influences the sphingolipid signaling pathway, affecting processes such as cell proliferation, migration, and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine-1-phosphate (S1P): A bioactive sphingolipid involved in immune cell trafficking and vascular development.
Ceramide: A sphingolipid that plays a key role in cell apoptosis and stress responses.
Sphingomyelin: A major component of cell membranes, particularly in the myelin sheath of nerve cells.
Uniqueness
D-erythro-sphingosyl phosphoinositol is unique due to its specific structure, which combines the properties of sphingosine and inositol. This unique combination allows it to participate in distinct signaling pathways and cellular processes that are not typically influenced by other sphingolipids.
Propriétés
Formule moléculaire |
C24H48NO10P |
|---|---|
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
[(E)-2-azaniumyl-3-hydroxyoctadec-4-enyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |
InChI |
InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+ |
Clé InChI |
NFRGTPKVKNBLRN-CCEZHUSRSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)

![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)
![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)



![2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B12078965.png)

![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)
![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)

![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)

